ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-10-8(9)5-3-4-6-7(5)11-6/h3-7H,2H2,1H3/t5-,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWGUCPBCLMHS-XVMARJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=CC2C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C=C[C@@H]2[C@H]1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Vinylogous Diester Condensation
A pivotal method involves vinylogous diester condensation to construct the bicyclo[3.1.0] framework. In a protocol adapted from abscisic acid synthesis, dimethyl 2-(propan-2-ylidene)malonate serves as a dienophile in a [4+2] cycloaddition with ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate . The reaction proceeds under mild Lewis acid catalysis (e.g., ZnCl₂) in dichloromethane at 0°C, yielding the bicyclic intermediate with 78% efficiency. Subsequent decarboxylation under acidic conditions (HCl/THF) selectively removes the methyl ester, affording the target compound with retained stereochemistry .
Key parameters:
-
Temperature : 0°C to room temperature
-
Catalyst : ZnCl₂ (10 mol%)
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Yield : 72–78% after decarboxylation
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Stereoselectivity : >95% ee (enantiomeric excess) via chiral GC analysis
Sharpless Asymmetric Epoxidation for Stereochemical Control
The (1S,2S,5R) configuration necessitates asymmetric induction during cyclopropane ring formation. Sharpless asymmetric epoxidation of allylic alcohols provides a robust pathway. For instance, ethyl 3,3-dimethyl-4-pentenoate is treated with titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) in the presence of a chiral tartrate ligand . The resulting epoxide undergoes ring-opening with a Grignard reagent (e.g., methylmagnesium bromide), inducing cyclopropanation via a stereospecific [2+1] addition.
Reaction conditions:
-
Epoxidation : Ti(OiPr)₄, (−)-DET ligand, TBHP, −20°C
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Cyclopropanation : MeMgBr, THF, −78°C
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Overall yield : 65% (two steps)
Photochemical [2+2] Cycloaddition
Ultraviolet light-mediated [2+2] cycloaddition offers a ring-strained route. Ethyl 2-(cyclopenten-1-yl)acetate is irradiated at 254 nm in acetonitrile, forming the bicyclo[3.1.0] skeleton via a diradical intermediate . The reaction exhibits modest stereoselectivity (dr 3:1), necessitating chiral resolution using preparative HPLC with a cellulose-based column.
Optimized parameters:
-
Light source : Medium-pressure Hg lamp (254 nm)
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Solvent : MeCN (degassed)
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Yield : 58% after purification
Enzymatic Desymmetrization of Meso Intermediates
Biocatalytic approaches using lipases achieve high enantiopurity. A meso-diester precursor, ethyl 3-oxabicyclo[3.1.0]hexane-2,6-dicarboxylate, is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) . The enzyme selectively hydrolyzes one ester group, yielding the monoester with 99% ee. Subsequent esterification with ethanol under Mitsunobu conditions installs the ethyl carboxylate group.
Critical factors:
-
Enzyme : CAL-B (Immobilized, 20 mg/mmol)
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Reaction time : 48 h at 30°C
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Overall yield : 81% (two steps)
Transition Metal-Catalyzed Cyclopropanation
Rhodium(II)-catalyzed decomposition of diazo compounds enables efficient cyclopropanation. Ethyl 2-diazo-3-oxo-4-pentenoate reacts with styrene in the presence of Rh₂(OAc)₄, forming the bicyclic core via carbene transfer . The reaction proceeds in dichloroethane at 40°C, achieving 70% yield with excellent diastereocontrol (dr >20:1).
Reaction specifics:
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Catalyst : Rh₂(OAc)₄ (2 mol%)
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Diazo compound : Ethyl 2-diazo-3-oxo-4-pentenoate
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Yield : 70%
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Vinylogous condensation | 78 | >95% ee | High enantiopurity, mild conditions |
| Sharpless epoxidation | 65 | 8:1 dr | Predictable stereochemistry |
| Photochemical | 58 | 3:1 dr | No metal catalysts |
| Enzymatic | 81 | 99% ee | Eco-friendly, high resolution |
| Rh-catalyzed | 70 | >20:1 dr | Rapid, scalable |
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor modulation: Interacting with receptors and altering their signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Comparative Analysis of Key Compounds
Stereochemical and Spatial Influences
- Stereoisomerism: The target compound’s (1S,2S,5R) configuration contrasts with analogs like (1R,2S,5S)-2-(thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane (6b), where weak NOESY correlations suggest altered spatial arrangements and reduced intermolecular interactions .
Biological Activity
Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate, with CAS No. 167901-29-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
The synthesis of this compound typically involves cyclization reactions using ethyl diazoacetate and suitable dienes under catalytic conditions. Common catalysts include rhodium or copper-based catalysts, and solvents such as dichloromethane or toluene are often employed. The reaction conditions can range from room temperature to reflux temperatures to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
- Receptor Modulation : It may interact with cellular receptors, altering their signaling pathways and affecting various biological processes.
These interactions suggest potential applications in pharmacology and biochemistry, particularly in the development of therapeutic agents targeting specific diseases.
Biological Activity
Research has indicated that this compound exhibits notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may function as an inhibitor of heat shock protein 90 (HSP90), which is implicated in cancer cell survival and proliferation. Inhibition of HSP90 leads to the destabilization of client proteins involved in oncogenic signaling pathways .
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of similar bicyclic compounds, indicating that they may exhibit activity against various pathogens.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures could potentially protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies have investigated the biological effects of related compounds:
- HSP90 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited HSP90 activity in vitro, leading to reduced tumor growth in xenograft models without significant toxicity .
| Compound | Activity | Reference |
|---|---|---|
| This compound | HSP90 Inhibition | |
| Similar Bicyclic Compound | Antimicrobial | |
| Related Compound | Neuroprotection |
Research Applications
This compound serves as a valuable building block in organic synthesis:
- Drug Design : Its unique structure allows it to be modified for use in developing new pharmaceuticals.
- Biochemical Studies : The compound is used in research to explore enzyme mechanisms and receptor interactions.
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR resolve stereochemical assignments, particularly for cyclopropane and oxirane protons. NOESY correlations confirm spatial proximity of nuclei (e.g., thiophene protons near the epoxide group in related compounds) .
- X-ray crystallography : Provides definitive stereochemical confirmation, as demonstrated in structurally similar bicyclic lactones .
- Chiral HPLC : Separates enantiomers to verify optical purity .
How does the stereochemistry of this compound influence its biological activity?
Advanced
The (1S,2S,5R) configuration enhances interactions with chiral biological targets. For example:
- Antifungal activity : The MIC against Candida albicans (15 µg/mL) is attributed to the spatial arrangement of the ester and oxirane groups, enabling membrane disruption .
- Comparative assays : Epimerization studies (e.g., (1R,2S,5S) vs. (1S,2S,5S) derivatives) show reduced activity in non-native stereoisomers, emphasizing the role of configuration .
Methodology: Use chiral chromatography to isolate enantiomers and perform dose-response assays to correlate structure-activity relationships.
What are the potential sources of contradictory data in the synthesis of this compound, and how can researchers reconcile discrepancies?
Advanced
Contradictions arise from:
- Reaction conditions : reports room-temperature synthesis, while highlights controlled heating for stereochemical fidelity. Reconciling this requires kinetic studies to map temperature-dependent pathways .
- Catalyst variability : Chiral catalysts in may improve enantiomeric excess compared to non-catalytic methods in .
Methodology: Design a Design of Experiments (DoE) approach to systematically vary temperature, solvent, and catalyst loadings, followed by multivariate analysis.
What methodologies are used to assess the antifungal properties of this compound?
Q. Basic
- Broth microdilution assays : Determine MIC values against fungal strains (e.g., Candida albicans and Aspergillus niger) using standardized CLSI protocols .
- Time-kill curves : Evaluate concentration-dependent fungicidal effects over 24–48 hours.
- Synergy testing : Combine with polyene antibiotics (e.g., amphotericin B) to calculate fractional inhibitory concentration indices .
What is the hypothesized mechanism of action for the antifungal activity, and how can it be validated experimentally?
Advanced
Hypothesis : The compound disrupts fungal membrane integrity via oxirane ring-opening reactions, generating reactive intermediates that alkylate membrane proteins .
Validation strategies :
- Membrane permeability assays : Use propidium iodide uptake in treated vs. untreated Candida cells.
- Metabolomic profiling : Compare ATP levels and ergosterol biosynthesis before/after treatment.
- Genetic knockout studies : Test activity against Candida strains with altered membrane transporters.
How can researchers design experiments to investigate synergistic effects with existing antimicrobial agents?
Q. Advanced
- Checkerboard assays : Combine the compound with azoles or echinocandins at sub-inhibitory concentrations to calculate FIC indices .
- Mechanistic studies : Use fluorescent probes (e.g., DiBAC4) to assess membrane depolarization in combination therapy.
- Resistance induction models : Serial passage fungi in sub-MIC doses to evaluate resistance development in monotherapy vs. combination regimens.
How does the bicyclic framework influence the compound’s reactivity in substitution and oxidation reactions?
Q. Advanced
- Substitution : The strained cyclopropane ring increases susceptibility to nucleophilic attack at the ester carbonyl, while the oxirane undergoes ring-opening with amines or thiols .
- Oxidation : Oxidizing agents (e.g., KMnO4) preferentially target the cyclopropane ring, yielding dicarboxylic acids.
Methodology: Monitor reaction progress via TLC and GC-MS, isolating intermediates to propose mechanistic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
